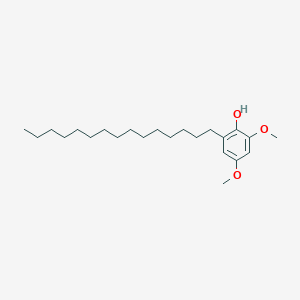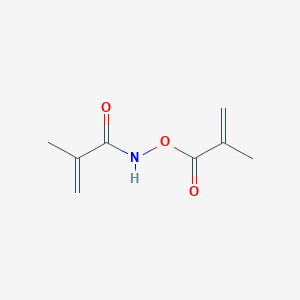
Propolone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propolone D is a natural product found in Hypericum scabrum with data available.
Scientific Research Applications
Chemical and Biological Investigations of Brazilian Red Propolis
Brazilian red propolis, collected from the Northeast coastline of Brazil, has been the subject of chemical and biological investigations. Among the new compounds isolated from this type of propolis, Propolone D has been identified alongside other propolones and related compounds. Propolone B and Propolonone A, two compounds related to Propolone D, have demonstrated significant cytotoxic activities against an ovarian cancer cell line resistant to multiple drugs, suggesting potential applications of Propolone D in cancer research. The structural identification of these compounds, including Propolone D, was achieved through spectroscopic data analysis, highlighting the importance of such compounds in scientific research for their potential therapeutic applications (Banzato et al., 2020).
Polyprenylated Benzophenone Derivatives from Cuban Propolis
In another study focusing on Cuban propolis, Propolone D was isolated along with other new polyprenylated benzophenone derivatives. The structural elucidation of these compounds, including their relative configurations, was accomplished through spectroscopic methods and computer-generated molecular modeling. This research contributes to the understanding of the chemical diversity of propolis from different geographical regions and underscores the potential of such compounds in the development of new therapeutic agents (Márquez Hernández et al., 2005).
Overview of Propolis Research Developments
Recent trends and important developments in propolis research have been summarized, focusing on biological studies performed with chemically characterized samples, bioassay-guided studies of active principles, and comparative biological studies of propolis from different origins and chemical compositions. This approach is valuable for propolis standardization and its practical applications in therapy, potentially including compounds such as Propolone D. Connecting specific chemical types of propolis to particular types of biological activity can help in formulating recommendations for practitioners and advancing the use of propolis in therapeutic applications (Bankova, 2005).
properties
Product Name |
Propolone D |
|---|---|
Molecular Formula |
C33H42O5 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(1R,3R,8S,10R)-8-benzoyl-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-16-23-18-32-19-25(31(7,8)37)38-28(32)24(17-15-21(3)4)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-15,23,25,37H,16-19H2,1-8H3/t23-,25-,32-,33-/m1/s1 |
InChI Key |
HDUWARMIHZANDI-PJOSOZFHSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]23C[C@@H](OC2=C(C(=O)[C@](C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1CC23CC(OC2=C(C(=O)C(C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |
synonyms |
propolone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



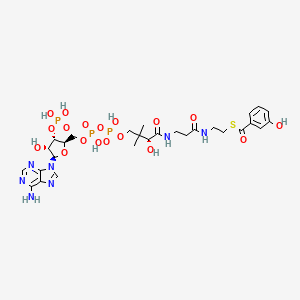

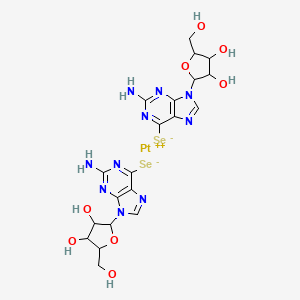
![4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-2-methyl-4-oxobutanoic acid](/img/structure/B1249208.png)
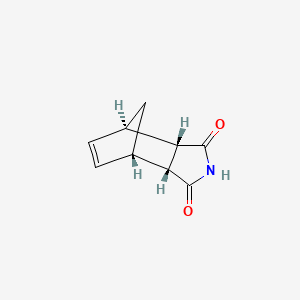
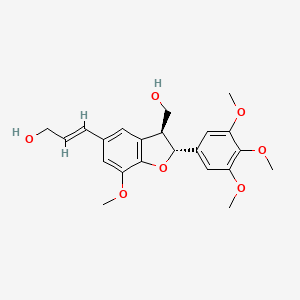
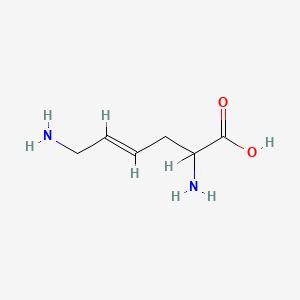
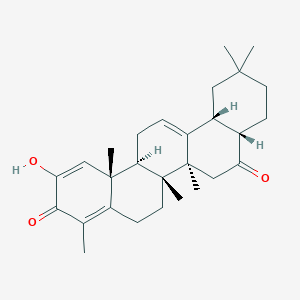


![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)

